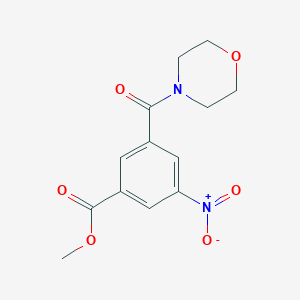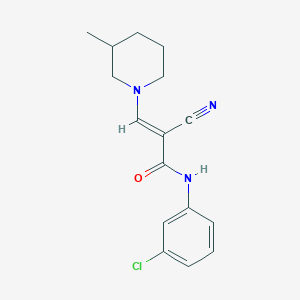
(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, I couldn’t find a specific description for this compound1.
Synthesis Analysis
I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
No specific information on the molecular structure analysis of this compound was found.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Structural Analysis
One-Pot Synthesis and Molecular Insights : Enaminones, structurally similar to the specified compound, have been synthesized through one-pot methods. These compounds, including (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, have been characterized by NMR and single crystal X-ray diffraction techniques. Such compounds offer insights into their chemical features and intermolecular interactions, crucial for further applications in medicinal chemistry (Barakat et al., 2020).
Characterization of Structural Properties : Similar compounds, like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been synthesized and characterized, revealing details about their structural configuration and bonding patterns. This information is vital for understanding the chemical behavior and potential applications of these compounds (Johnson et al., 2006).
Anticonvulsant and Analgesic Activities
Anticonvulsant and Analgesic Properties : N-(E)-cinnamoyl (cinnamamide) derivatives of aminoalkanols, which share structural similarities with the specified compound, have shown promising anticonvulsant and analgesic activities. These compounds exhibit beneficial properties in various neurological disorder models, making them potential candidates for treating epilepsy and neuropathic pain (Gunia-Krzyżak et al., 2019).
Structure-Anticonvulsant Activity Studies : Studies on (E)-N-cinnamoyl aminoalkanols derivatives, similar to the compound , have indicated that specific substitutions in the phenyl ring significantly influence their anticonvulsant activity. This research provides insights into how structural modifications can enhance or reduce the effectiveness of these compounds in treating seizures (Gunia-Krzyżak et al., 2017).
Applications in Agriculture
- Herbicidal Activities : Related 2-cyano-3-methylaminoacrylates have been synthesized and shown to have potent herbicidal activities. Such compounds, including (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, indicate the potential of similar structures in developing novel herbicides (Wang et al., 2004).
Other Potential Applications
- Colorimetric Sensing and Molecular Conformational Analysis : Derivatives of N-(cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related, have been studied for their colorimetric sensing of fluoride anions and molecular conformational behavior. This research underscores the versatility of these compounds in different scientific applications (Younes et al., 2020).
Safety And Hazards
No specific information on the safety and hazards of this compound was found.
Future Directions
I couldn’t find any specific information on the future directions of research involving this compound.
properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-12-4-3-7-20(10-12)11-13(9-18)16(21)19-15-6-2-5-14(17)8-15/h2,5-6,8,11-12H,3-4,7,10H2,1H3,(H,19,21)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQLKTOLZKGLED-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chlorophenyl)-2-cyano-3-(3-methylpiperidin-1-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)
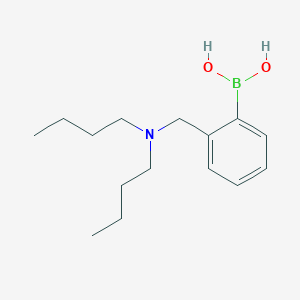
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)
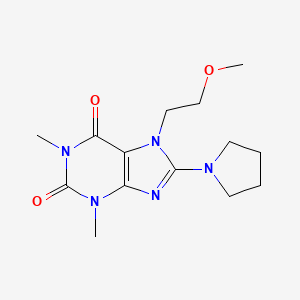
![3-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2472733.png)
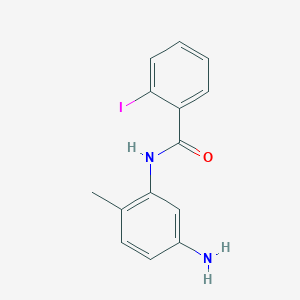
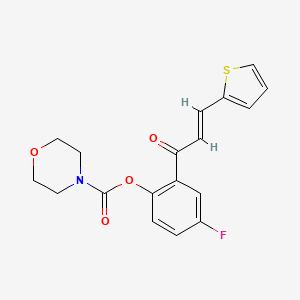
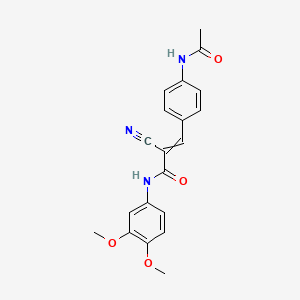
![3-[(1H-Pyrrol-1-yl)methyl]aniline](/img/structure/B2472737.png)
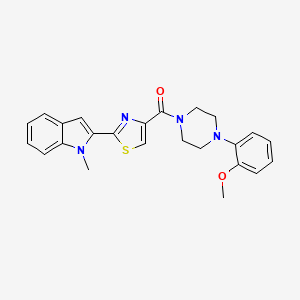

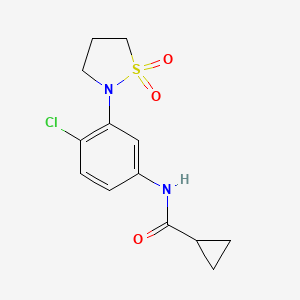
![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)
